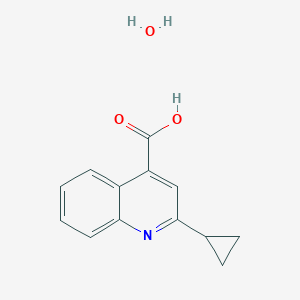

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions. This Pfitzinger-type reaction yields quinoline-2,4-dicarboxylic acid, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts such as clay or ionic liquids to promote greener and more sustainable chemical processes .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and sourcing of raw materials. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different quinoline-based products.

Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological and industrial applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

The compound has been extensively studied for its antimicrobial effects. Research indicates that 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with specific metabolic pathways .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication by targeting key enzymes involved in the viral life cycle, making it a candidate for further development in antiviral therapies.

Anticancer Potential

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been found to induce apoptosis in cancer cell lines, such as MCF-7, through caspase-dependent pathways. This suggests a role in inhibiting tumor growth and promoting cancer cell death .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several chemical reactions, including oxidation and reduction processes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions such as pH and temperature are crucial to optimize yields and purity during synthesis.

Materials Science Applications

Due to its unique structural properties, this compound serves as a building block for synthesizing complex organic molecules. Its derivatives can be utilized in creating advanced materials with specific functionalities, such as sensors or catalysts .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its biological effects. For example, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for their antimalarial activity .

Comparaison Avec Des Composés Similaires

Activité Biologique

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antibacterial efficacy, and potential therapeutic applications.

This compound can be synthesized through a Pfitzinger-type reaction, where isatins are condensed with sodium pyruvate under microwave-assisted conditions. This method yields quinoline derivatives that are further processed to obtain the target compound. The compound's structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It is known to inhibit hemozoin polymerization, which is crucial for antimalarial activity. Additionally, the compound has shown potential in inhibiting bacterial growth by disrupting cellular processes in pathogens.

Antimicrobial Activity

Antibacterial Studies:

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 64 | Better than ampicillin |

| Escherichia coli | 128 | Comparable to gentamicin |

| Bacillus subtilis | >256 | Weak activity |

| Pseudomonas aeruginosa | >256 | Weak activity |

| Methicillin-resistant S. aureus (MRSA) | >256 | Weak activity |

These results indicate that while this compound shows promising activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria remains limited .

Case Studies and Research Findings

- Antimicrobial Efficacy: A study evaluating various quinoline derivatives found that this compound demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural modifications in quinoline derivatives were linked to enhanced antibacterial properties .

- Cytotoxicity Assessment: The cytotoxic effects of the compound were assessed using mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for further development as an antibacterial agent .

- Morphogenetic Effects: Quinoline derivatives have also been observed to induce morphological changes in fungal pathogens, affecting their growth patterns and permeability of cellular membranes. This suggests a broader spectrum of action beyond simple bactericidal effects .

Propriétés

IUPAC Name |

2-cyclopropylquinoline-4-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWKGZVXOCNEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.